![molecular formula C21H26ClN3O3 B6579604 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide CAS No. 1049414-74-5](/img/structure/B6579604.png)
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide
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Overview
Description
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and biological activity, making it a subject of interest for researchers aiming to develop new therapeutic agents and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the piperazine ring and the subsequent attachment of the benzamide moiety[_{{{CITATION{{{1{AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4 ](https://wwwacademiaedu/6981412/AN_IMPROVED_AND_SCALABLE_METHOD_DEVELOPED_FOR_THE_SYNTHESIS_OF_2_4_4_CHLOROPHENYL_PHENYL_METHYL_1_PIPERAZINYL_ETHANOL_A_KEY_INTERMEDIATE_FOR_CETIRIZINE_WHICH_IS_ANTIALLERGIC_DRUG){{{CITATION{{{_1{AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-(4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-(4 .... These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H26ClN3O3
- Molecular Weight : 403.9 g/mol
- CAS Number : 1049414-74-5
The structure of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide features a piperazine ring, which is critical for its interaction with dopamine receptors. The presence of the chlorophenyl group enhances its binding affinity and selectivity towards the D4 receptor subtype.
Antipsychotic Potential
Research has indicated that this compound exhibits high affinity for the dopamine D4 receptor, making it a candidate for antipsychotic drug development. Unlike traditional antipsychotics that often lead to extrapyramidal side effects, compounds targeting the D4 receptor may offer a therapeutic window with fewer adverse effects.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that this compound demonstrated selective binding to D4 receptors and showed promise in preclinical models for reducing symptoms associated with schizophrenia without significant motor side effects .
Neuropharmacological Research
The compound is also being explored for its role in neuropharmacology, specifically in understanding the mechanisms of dopamine signaling in the brain. Its ability to selectively bind to D4 receptors allows researchers to investigate the receptor's role in various neurological conditions.
- Research Findings : Studies have shown that modulation of D4 receptor activity can influence behaviors associated with mood disorders and cognitive functions. The selective nature of this compound makes it an invaluable tool for dissecting these pathways .
Biological Test Results
The biological activity of this compound has been assessed through various assays:
Test Type | Result |
---|---|
Binding Affinity | High affinity for D4 receptors |
Efficacy in Models | Reduced psychotic symptoms |
Side Effects | Minimal extrapyramidal symptoms |
These results underscore the compound's potential as a safer alternative to existing antipsychotic medications.
Mechanism of Action
The mechanism by which N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for dopamine D4 receptors, binding with high affinity and selectivity. This interaction modulates dopamine signaling, which is crucial for various physiological processes.
Molecular Targets and Pathways:
Dopamine D4 Receptors: The compound's primary target is the dopamine D4 receptor, where it exerts its effects by modulating dopamine neurotransmission.
Signaling Pathways: The binding of the compound to dopamine D4 receptors triggers downstream signaling pathways that influence cellular responses and physiological functions.
Comparison with Similar Compounds
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide is unique compared to other similar compounds due to its high affinity and selectivity for dopamine D4 receptors. Some similar compounds include:
N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound is structurally similar but has a different methoxy group position, resulting in different receptor binding properties.
Cetirizine: A key intermediate in the synthesis of cetirizine, an antihistamine drug, which also contains a piperazine ring[_{{{CITATION{{{_1{AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-(4 ....
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Biological Activity
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide, with a molecular formula of C21H26ClN3O3 and a molecular weight of 403.9 g/mol, is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a piperazine ring substituted with a chlorophenyl group and a dimethoxybenzamide moiety. This configuration is crucial for its interaction with biological targets.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1049414-74-5 |
Molecular Formula | C21H26ClN3O3 |
Molecular Weight | 403.9 g/mol |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine derivative followed by coupling with the dimethoxybenzoyl moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
Anticancer Properties
Research indicates that compounds related to this benzamide structure exhibit notable anticancer activity. For instance, studies involving similar piperazine derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The MTT assay is commonly used to evaluate cell viability and cytotoxicity in these studies.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains demonstrated moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections .
CNS Activity
The compound has been investigated for its central nervous system (CNS) effects, particularly as a selective D4 receptor ligand. This receptor is implicated in various neuropsychiatric disorders, making it a target for antipsychotic drug development. Preliminary findings suggest that this compound may exhibit antipsychotic-like effects without the typical side effects associated with traditional antipsychotics .
Case Studies
- Anticancer Study : A study on similar piperazine derivatives showed that certain compounds significantly inhibited the growth of cancer cell lines, suggesting that modifications to the benzamide structure can enhance anticancer efficacy .
- Antimicrobial Screening : In a comparative study, this compound was tested alongside standard antibiotics. Results indicated comparable effectiveness against specific strains, highlighting its potential as an alternative therapeutic agent .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-19-5-3-4-18(20(19)28-2)21(26)23-10-11-24-12-14-25(15-13-24)17-8-6-16(22)7-9-17/h3-9H,10-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBFTNVZEZCDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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